4-[4-(Heptadecafluorooctyl)phenoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Heptadecafluorooctyl)phenoxy]phenol is a chemical compound with the molecular formula C20H9F17O2. It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxyphenol structure. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]phenol typically involves the reaction of 4-phenoxyphenol with heptadecafluorooctyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Heptadecafluorooctyl)phenoxy]phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrophenols, sulfonated phenols, and halogenated phenols.
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are the primary products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-[4-(Heptadecafluorooctyl)phenoxy]phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[4-(Heptadecafluorooctyl)phenoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The heptadecafluorooctyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying membrane-associated processes and for developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxyphenol: Lacks the heptadecafluorooctyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)phenoxyphenol: Contains a trifluoromethyl group instead of the heptadecafluorooctyl group, leading to variations in reactivity and applications.
4-(Perfluorobutyl)phenoxyphenol: Has a shorter perfluorinated chain, affecting its thermal stability and resistance to chemical degradation.
Uniqueness
4-[4-(Heptadecafluorooctyl)phenoxy]phenol is unique due to its long perfluorinated chain, which imparts exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials and in scientific research focused on membrane-associated processes .
Eigenschaften
CAS-Nummer |
404580-53-6 |
---|---|
Molekularformel |
C20H9F17O2 |
Molekulargewicht |
604.3 g/mol |
IUPAC-Name |
4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]phenol |
InChI |
InChI=1S/C20H9F17O2/c21-13(22,9-1-5-11(6-2-9)39-12-7-3-10(38)4-8-12)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h1-8,38H |
InChI-Schlüssel |
PIGWTMPJYZQOJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.